molecular formula C8H8N2O B2550629 7,8-Dihydro-1,7-naphthyridin-6(5H)-one CAS No. 853648-47-2

7,8-Dihydro-1,7-naphthyridin-6(5H)-one

Cat. No. B2550629
Key on ui cas rn: 853648-47-2
M. Wt: 148.165
InChI Key: XYLHYWKYZKPDRD-UHFFFAOYSA-N
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Patent
US08536164B2

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2CC(NCC12)=O
Name
Type
product
Smiles
N1=CC=CC=2CCNCC12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08536164B2

Procedure details

7,8-Dihydro-1,7-naphthyridin-6(5H)-one of Formula I-m and 5,6,7,8-tetrahydro-1,7-naphthyridine of Formula I-n are synthesized as shown in Scheme 12. Compound LVII is reacted with 1 to 1.5 equivalents of sodium dimethylmalonate in a polar solvent such as NMP or DMF at from 50° C. to 110° C. to give diester of formula LVI. Decarboxylation of this material is accomplished by heating between 50° C. and 100° C. with 1 to 1.5 equivalents of lithium chloride in DMSO and 2 equivalents of water to give ester LV. Hydrogenolysis of LV in acetic acid with palladium on activated carbon gives lactam I-m which may be converted to compound of Formula I-n by treatment with hydride reducing agents such as borane-THF complex or lithium aluminum hydride in THF at from rt to reflux.
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([C:6]([O-])=O)[C:3]([O-])=O.[Na+].[Na+].[CH3:12][N:13]1[C:17](=O)[CH2:16][CH2:15][CH2:14]1.[CH3:19][N:20]([CH:22]=[O:23])[CH3:21]>>[N:13]1[C:6]2[CH2:19][NH:20][C:22](=[O:23])[CH2:3][C:2]=2[CH:9]=[CH:15][CH:14]=1.[N:13]1[C:12]2[CH2:22][NH:20][CH2:21][CH2:1][C:17]=2[CH:16]=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
sodium dimethylmalonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)[O-])(C(=O)[O-])C.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2CC(NCC12)=O
Name
Type
product
Smiles
N1=CC=CC=2CCNCC12
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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